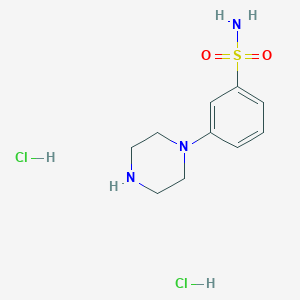
1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest falls into the category of urea derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and material science. Urea derivatives are synthesized through various chemical reactions, involving isocyanates and amines, and are characterized by their unique structural features and functional properties.
Synthesis Analysis
Synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For example, the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas highlights the process of reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole to produce novel derivatives with plant growth regulating activity (Song Xin-jian et al., 2006). This method could be analogous to synthesizing the compound by substituting appropriate reactants.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research on compounds structurally similar to 1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea reveals their utility in organic synthesis. For instance, studies on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea indicate the strategic introduction of functional groups through lithiation, enabling the synthesis of various substituted products (Smith, El‐Hiti, & Alshammari, 2013). Similarly, the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with 4,5-dihydroxyimidazolidin-2-ones demonstrates the formation of glycoluril hydrochlorides, showcasing the versatility of urea derivatives in generating novel compounds (Gazieva et al., 2009).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, the nonpeptide agonist discovery of the GPR14/urotensin-II receptor highlights the importance of urea derivatives in drug discovery. Compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one have been identified as potential pharmacological tools and drug leads due to their selective activity (Croston et al., 2002). This suggests that urea derivatives, by analogy, could serve crucial roles in identifying new therapeutic targets and designing novel pharmacophores.
Materials Science and Corrosion Inhibition
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments showcases the application of urea derivatives in materials science. These compounds, through their adsorption on metal surfaces, form protective layers, significantly reducing corrosion rates. Such findings underscore the potential of urea derivatives in developing new corrosion inhibitors for industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-4-5-11-24-17-8-6-16(7-9-17)21-19(23)20-13-18(22(2)3)15-10-12-25-14-15/h6-10,12,14,18H,4-5,11,13H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLALSXOGEXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)


![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)
